• Diisopropyl disulfide
    • Cat. No.:
    • B147089
    • CAS No.:
    • 4253-89-8
    • Molecular Formula:
    • C6H14S2
    • Molecular Weight:
    • 150.3 g/mol
    Description
    Isopropyl disulfide is a volatile sulfur compound that is reported to occur in Allium species.
    Diisopropyl disulfide, also known as 2, 2'-dithiodipropane or fema 3827, belongs to the class of organic c...
  • Isoamyl benzoate
    • Cat. No.:
    • B147138
    • CAS No.:
    • 94-46-2
    • Molecular Formula:
    • C12H16O2
    • Molecular Weight:
    • 192.25 g/mol
    Description
    3-Methylbutyl benzoate, also known as benzoic acid isoamyl ester or fema 2058, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 3-Methylbutyl b...
  • Methyl 2-methoxybenzoate
    • Cat. No.:
    • B147192
    • CAS No.:
    • 606-45-1
    • Molecular Formula:
    • C9H10O3
    • Molecular Weight:
    • 166.17 g/mol
    Description
    FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated.
    Methyl 2-methoxybenzoate, also known as O-metho...
  • Methyl Cinnamate
    • Cat. No.:
    • B149221
    • CAS No.:
    • 1754-62-7
    • Molecular Formula:
    • C10H10O2
    • Molecular Weight:
    • 162.18 g/mol
    Description
    Methyl cinnamate is a methyl ester resulting from the formal condensation of methyl cinnamic acid with methanol. It is found naturally in the essential oils of Alpinia and Basil leaf oil, and widely used in the ...
  • 2,3-Diethyl-5-methylpyrazine
    • Cat. No.:
    • B150936
    • CAS No.:
    • 18138-04-0
    • Molecular Formula:
    • C9H14N2
    • Molecular Weight:
    • 150.22 g/mol
    Description
    2,3-Diethyl-5-methylpyrazine has been identified as a potent odorant in coffee sample and has been evaluated by gas chromatography-olfactometry of decreasing headspace samples.
    2, 3-Diethyl-5-methylpyrazine, ...
  • Ethyl crotonate
    • Cat. No.:
    • B152679
    • CAS No.:
    • 623-70-1
    • Molecular Formula:
    • C6H10O2
    • Molecular Weight:
    • 114.14 g/mol
    Description
    Ethyl trans-2-butenoate is a volatile flavor compound found in fruits such as cashew apple, African star apple, naranjilla fruit and sweet passion fruit.
    Ethyl crotonate appears as a clear colorless li...
  • Methyl 4-methylpentanoate
    • Cat. No.:
    • B153156
    • CAS No.:
    • 2412-80-8
    • Molecular Formula:
    • C7H14O2
    • Molecular Weight:
    • 130.18 g/mol
    Description
    Methyl 4-methylpentanoate, also known as fema 2721 or methyl isobutylacetate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatt...
  • 2-Methyl-1-butanethiol
    • Cat. No.:
    • B156433
    • CAS No.:
    • 1878-18-8
    • Molecular Formula:
    • C5H12S
      CH3(CH2)4SH
      C5H12S
    • Molecular Weight:
    • 104.22 g/mol
    Description
    2-Methyl-1-butanethiol, also known as 1-mercapto-2-methylbutane or 2-methylbutyl mercaptan, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functi...
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
    • Cat. No.:
    • B156537
    • CAS No.:
    • 10138-32-6
    • Molecular Formula:
    • C10H14O2
    • Molecular Weight:
    • 166.22 g/mol
    Description
    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
    The exact mass o...
  • 1-Heptanethiol
    • Cat. No.:
    • B157337
    • CAS No.:
    • 1639-09-4
    • Molecular Formula:
    • C7H16S
      CH3(CH2)6SH
      C7H16S
    • Molecular Weight:
    • 132.27 g/mol
    Description
    1-heptanethiol is a colorless liquid with a strong unpleasant odor. Mp: -41.3°C;  bp: 177°C. Density: 0.84 g cm-3. Insoluble in water.
    Heptane-1-thiol, also known as 1-heptylthiol or heptyl mercaptan, be...
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